molecular formula C15H12N2O2 B2879743 (2E)-2-cyano-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide CAS No. 301338-53-4

(2E)-2-cyano-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide

Cat. No. B2879743
M. Wt: 252.273
InChI Key: YKTSGSUXMSMEHN-FMIVXFBMSA-N
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Description

(2E)-2-cyano-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide, also known as CFMP, is a small molecule organic compound that has been extensively studied for its potential therapeutic applications in various diseases. CFMP belongs to the class of cyanoenones, which are known to possess anti-inflammatory, antioxidant, and cytoprotective properties.

Mechanism Of Action

(2E)-2-cyano-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide exerts its therapeutic effects by modulating the activity of various transcription factors and signaling pathways. (2E)-2-cyano-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of antioxidant and cytoprotective responses. (2E)-2-cyano-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a key regulator of inflammatory responses.

Biochemical And Physiological Effects

(2E)-2-cyano-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide has been shown to possess anti-inflammatory, antioxidant, and cytoprotective properties. (2E)-2-cyano-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide has also been shown to modulate the activity of various transcription factors and signaling pathways, which are involved in the pathogenesis of various diseases. (2E)-2-cyano-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide has been shown to protect against oxidative stress, inflammation, and cell death.

Advantages And Limitations For Lab Experiments

The advantages of (2E)-2-cyano-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide for lab experiments include its high purity, high yield, and well-established synthesis method. (2E)-2-cyano-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide is also stable under various conditions, which makes it suitable for various experiments. The limitations of (2E)-2-cyano-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide for lab experiments include its limited solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of (2E)-2-cyano-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide. One direction is to explore the potential therapeutic applications of (2E)-2-cyano-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide in various diseases such as cancer, neurodegenerative diseases, and inflammatory diseases. Another direction is to elucidate the molecular mechanisms underlying the therapeutic effects of (2E)-2-cyano-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide. Further studies are also needed to optimize the synthesis of (2E)-2-cyano-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide and to develop new derivatives of (2E)-2-cyano-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide with improved properties.

Synthesis Methods

The synthesis of (2E)-2-cyano-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide involves the reaction between furan-2-carbaldehyde and (3-methylphenyl)acetonitrile in the presence of a base. The resulting intermediate is then treated with propargylamine to obtain the final product. The synthesis of (2E)-2-cyano-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide has been optimized to yield high purity and high yield.

Scientific Research Applications

(2E)-2-cyano-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, neurodegenerative diseases, and inflammatory diseases. (2E)-2-cyano-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide has been shown to possess anti-inflammatory, antioxidant, and cytoprotective properties. (2E)-2-cyano-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide has also been shown to modulate the activity of various transcription factors and signaling pathways, which are involved in the pathogenesis of various diseases.

properties

IUPAC Name

(E)-2-cyano-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-11-4-2-5-13(8-11)17-15(18)12(10-16)9-14-6-3-7-19-14/h2-9H,1H3,(H,17,18)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKTSGSUXMSMEHN-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=CC2=CC=CO2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)/C(=C/C2=CC=CO2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-cyano-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide

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